1,2-Dimethoxy-3-ethyl-6-iodobenzene
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Overview
Description
1,2-Dimethoxy-3-ethyl-6-iodobenzene is an organic compound with the molecular formula C10H13IO2 and a molecular weight of 292.11 g/mol It is characterized by the presence of two methoxy groups, an ethyl group, and an iodine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-3-ethyl-6-iodobenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 1,2-dimethoxy-3-ethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethoxy-3-ethyl-6-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of compounds like 1,2-dimethoxy-3-ethyl-6-aminobenzene.
Oxidation: Formation of 1,2-dimethoxy-3-ethyl-6-iodobenzaldehyde or 1,2-dimethoxy-3-ethyl-6-iodobenzoic acid.
Reduction: Formation of 1,2-dimethoxy-3-ethylbenzene.
Scientific Research Applications
1,2-Dimethoxy-3-ethyl-6-iodobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dimethoxy-3-ethyl-6-iodobenzene involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The methoxy groups can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethoxybenzene: Lacks the ethyl and iodine substituents, making it less reactive in certain chemical reactions.
1,2-Dimethoxy-4-iodobenzene: Similar structure but with the iodine atom in a different position, leading to different reactivity and applications.
1,2-Dimethoxy-3-ethylbenzene: Lacks the iodine atom, resulting in different chemical properties and reactivity.
Uniqueness
The presence of both methoxy and iodine groups allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry and research .
Properties
Molecular Formula |
C10H13IO2 |
---|---|
Molecular Weight |
292.11 g/mol |
IUPAC Name |
1-ethyl-4-iodo-2,3-dimethoxybenzene |
InChI |
InChI=1S/C10H13IO2/c1-4-7-5-6-8(11)10(13-3)9(7)12-2/h5-6H,4H2,1-3H3 |
InChI Key |
BDRQVEHNJAXDBO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C=C1)I)OC)OC |
Origin of Product |
United States |
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